4-nitrobenzyl (4-chlorophenyl)acetate
Description
4-Nitrobenzyl (4-chlorophenyl)acetate is an ester compound combining a 4-nitrobenzyl group and a (4-chlorophenyl)acetate moiety. Esters of this class are often utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and functional group diversity. The nitro group enhances electron-withdrawing properties, while the chlorophenyl group contributes to steric and electronic effects, influencing solubility and reactivity .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-13-5-1-11(2-6-13)9-15(18)21-10-12-3-7-14(8-4-12)17(19)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNILJOANXEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The presence of a nitro group (e.g., in 4-nitrobenzyl acetate) increases molecular weight and polarity compared to 4-chlorobenzyl acetate.
Physicochemical and Functional Properties
Solubility and Reactivity
- 4-Nitrobenzyl acetate exhibits a logP of 1.73, indicating moderate lipophilicity suitable for crossing biological membranes .
- 4-Chlorobenzyl acetate , lacking a nitro group, is expected to have higher lipophilicity but lower polarity, influencing its application in hydrophobic matrices .
- 4-Nitrophenyl bis(4-chlorophenyl)acetate’s bulky structure may limit solubility in polar solvents, necessitating non-polar solvents for reactions .
Computational and Spectroscopic Studies
Density Functional Theory (DFT) analyses of chlorophenyl derivatives, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, reveal insights into electronic properties, chemical reactivity, and stability. These studies highlight the influence of substituents on frontier molecular orbitals and charge distribution .
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